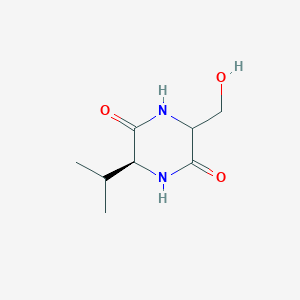

2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI)

CAS No.:

Cat. No.: VC18419442

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O3 |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | (6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione |

| Standard InChI | InChI=1S/C8H14N2O3/c1-4(2)6-8(13)9-5(3-11)7(12)10-6/h4-6,11H,3H2,1-2H3,(H,9,13)(H,10,12)/t5?,6-/m0/s1 |

| Standard InChI Key | NJFKZURMUGDZGV-GDVGLLTNSA-N |

| Isomeric SMILES | CC(C)[C@H]1C(=O)NC(C(=O)N1)CO |

| Canonical SMILES | CC(C)C1C(=O)NC(C(=O)N1)CO |

Introduction

Structural and Stereochemical Features

Core Architecture and Substituent Configuration

The compound belongs to the 2,5-piperazinedione family, a class of cyclic dipeptides formed via intramolecular cyclization of linear dipeptides. The parent structure, piperazine-2,5-dione (C₄H₆N₂O₂), features a six-membered ring with two ketone groups at positions 2 and 5 . In the target compound, the 3-position is modified with a hydroxymethyl (-CH₂OH) group, while the 6-position carries a 1-methylethyl (isopropyl) group. The (6S) designation indicates the absolute configuration at the chiral center, which influences its biological interactions and synthetic pathways .

Comparative Analysis with Related DKPs

Structurally analogous DKPs, such as 3,6-diisobutyl-2,5-piperazinedione, demonstrate that hydrophobic substituents (e.g., isopropyl or isobutyl groups) enhance membrane permeability and receptor binding. The hydroxymethyl group introduces polarity, potentially facilitating hydrogen bonding with biological targets like MDM2 or procaspase-3, as observed in saponin and piperazinedione derivatives .

Synthetic Pathways and Challenges

General Strategies for Diketopiperazine Synthesis

Physicochemical Properties and Predictive Data

Estimated Properties Based on Structural Analogues

| Property | Prediction | Basis for Estimation |

|---|---|---|

| Molecular Weight | ~243.3 g/mol | C₉H₁₄N₂O₃ formula |

| LogP (Lipophilicity) | 1.2–1.5 | Hydrophobic isopropyl vs. polar hydroxymethyl |

| Solubility | Moderate in polar solvents (e.g., DMSO) | Hydroxymethyl enhances aqueous solubility |

| Melting Point | 180–190°C | Comparable to 3,6-diisobutyl-DKP |

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch).

-

NMR: Distinct signals for isopropyl (δ 1.0–1.2 ppm, doublet) and hydroxymethyl (δ 3.5–4.0 ppm, triplet) .

Biological Activity and Mechanistic Insights

Antimicrobial and Antioxidant Profiles

3,6-Disubstituted DKPs exhibit broad-spectrum antimicrobial activity by disrupting microbial membranes. The hydroxymethyl group may augment redox activity, enabling free radical scavenging comparable to ascorbic acid (IC₅₀ ≈ 20–30 μM in DPPH assays).

Future Research Directions

In Silico and In Vitro Validation

-

Molecular Dynamics Simulations: To assess binding stability with MDM2 over 100 ns trajectories.

-

Cell-Based Assays: Testing against p53-deficient cancer lines (e.g., HCT116 p53−/−) to quantify apoptosis induction.

Synthetic Optimization

-

Enantioselective Catalysis: Using chiral auxiliaries or enzymes to improve (6S) configuration yield.

-

Green Chemistry Approaches: Solvent-free cyclization or microwave-assisted synthesis to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume